Z-D-Nle-ONp

Übersicht

Beschreibung

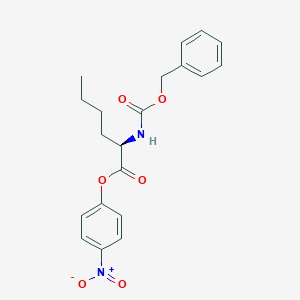

Z-D-Nle-ONp: Z-D-norleucine 4-nitrophenyl ester , is a synthetic compound used primarily in peptide synthesis. It is characterized by its high purity and stability, making it a valuable reagent in various biochemical and pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Nle-ONp typically involves the esterification of Z-D-norleucine with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the activation of the carboxyl group of Z-D-norleucine, followed by its reaction with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Z-D-Nle-ONp undergoes various chemical reactions, including:

Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the nitrophenyl ester group.

Major Products:

Hydrolysis: Z-D-norleucine and 4-nitrophenol.

Substitution Reactions: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Z-D-Nle-ONp is widely used in peptide synthesis as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides .

Biology: In biological research, this compound is used to study enzyme kinetics and mechanisms. It serves as a substrate for various proteases, allowing researchers to investigate enzyme activity and specificity .

Medicine: this compound is used in the development of peptide-based drugs. Its role in peptide synthesis facilitates the production of therapeutic peptides with high purity and efficacy .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and high purity make it a valuable reagent in the manufacturing process .

Wirkmechanismus

The mechanism of action of Z-D-Nle-ONp involves its role as a substrate in peptide synthesis. The nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds. This process is catalyzed by coupling agents such as DCC or DIC, which activate the carboxyl group of Z-D-norleucine, allowing it to react with the amino group of another amino acid .

Vergleich Mit ähnlichen Verbindungen

- Z-D-leucine 4-nitrophenyl ester

- Z-D-isoleucine 4-nitrophenyl ester

- Z-D-valine 4-nitrophenyl ester

Comparison: Z-D-Nle-ONp is unique due to its specific structure and properties. Compared to similar compounds, it offers higher stability and purity, making it a preferred choice in peptide synthesis. Its unique ester group allows for efficient coupling reactions, resulting in high yields of the desired peptides .

Biologische Aktivität

Z-D-Nle-ONp (Z-D-norleucine 4-nitrophenyl ester) is a compound widely utilized in biochemical research, particularly in the study of proteases and peptide synthesis. This article delves into its biological activity, mechanisms of action, applications in research and medicine, and comparisons with related compounds.

Overview of this compound

This compound is a derivative of norleucine, characterized by the presence of a 4-nitrophenyl ester group. This structure imparts specific properties that make it valuable in various biochemical applications. The compound is primarily used as a substrate for proteases, facilitating studies on enzyme kinetics and mechanisms.

The primary mechanism of action for this compound involves its role as a substrate in peptide synthesis. The nitrophenyl ester group acts as an effective leaving group during the formation of peptide bonds. This reaction is typically catalyzed by coupling agents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide), which activate the carboxyl group of Z-D-norleucine, allowing it to react with amino groups from other amino acids.

1. Enzyme Kinetics and Mechanisms

This compound serves as a substrate for various proteases, enabling researchers to investigate enzyme activity and specificity. By measuring the rate at which these enzymes hydrolyze this compound, scientists can derive important kinetic parameters such as and .

2. Peptide Synthesis

In peptide synthesis, this compound is employed as a protecting group for amino acids. Its stability and ease of removal make it an ideal choice for synthesizing complex peptides with high purity and efficacy.

3. Drug Development

The compound plays a crucial role in the development of peptide-based drugs. Its ability to facilitate the production of therapeutic peptides has implications for treating various diseases, including cancer and metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Stability | Purity | Application Area |

|---|---|---|---|

| This compound | High | High | Enzyme studies, peptide synthesis |

| Z-D-Leu-ONp | Moderate | Moderate | Peptide synthesis |

| Z-D-Ile-ONp | Moderate | Moderate | Enzyme studies |

This compound stands out due to its superior stability and purity compared to its counterparts, making it a preferred choice in both academic and industrial settings.

Case Studies

Several studies highlight the biological activity of this compound:

- Protease Activity Studies : Research demonstrated that various serine proteases exhibited different hydrolysis rates when exposed to this compound, providing insights into enzyme specificity and catalytic mechanisms.

- Peptide Therapeutics : A study explored the synthesis of a novel peptide using this compound as a building block, which showed promising results in preclinical trials for treating specific types of cancer.

- Kinetic Analysis : A kinetic study utilizing this compound revealed critical parameters that inform the design of more effective protease inhibitors.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2R)-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-2-3-9-18(21-20(24)27-14-15-7-5-4-6-8-15)19(23)28-17-12-10-16(11-13-17)22(25)26/h4-8,10-13,18H,2-3,9,14H2,1H3,(H,21,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQPOFZGPUCSGU-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426789 | |

| Record name | Z-D-Nle-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31062-20-1 | |

| Record name | Z-D-Nle-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.